4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine rings. The preparation typically includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: This step involves adding propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
Intramolecular cyclization: This final step is catalyzed by Cs2CO3/DMSO to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under different conditions, often involving halogenation or nitration reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and proteins, thereby affecting various cellular processes .
Comparison with Similar Compounds
4-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE can be compared with other similar compounds, such as:
2-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}ACETIC ACID: This compound shares a similar pyrrolo[3,4-b]pyridine core but differs in its functional groups.
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PIPERIDINE-2,6-DIONE: Another related compound, which is a thalidomide analog and useful in PROTAC research.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.
Properties
IUPAC Name |
[4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9(18)21-11-6-4-10(5-7-11)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQLOBGFUIIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.